molecular formula C11H13N3O3 B7560241 3-hydroxy-N-(2-oxopiperidin-3-yl)pyridine-2-carboxamide

3-hydroxy-N-(2-oxopiperidin-3-yl)pyridine-2-carboxamide

Cat. No. B7560241
M. Wt: 235.24 g/mol
InChI Key: FWPCHEQMLMYAKF-UHFFFAOYSA-N
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Description

3-hydroxy-N-(2-oxopiperidin-3-yl)pyridine-2-carboxamide, also known as HOP-2CA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. HOP-2CA is a pyridine derivative that has been synthesized using a simple and efficient method.

Scientific Research Applications

3-hydroxy-N-(2-oxopiperidin-3-yl)pyridine-2-carboxamide has shown promising results in various scientific research applications. It has been found to exhibit potent antitumor activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. 3-hydroxy-N-(2-oxopiperidin-3-yl)pyridine-2-carboxamide has also been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. Additionally, 3-hydroxy-N-(2-oxopiperidin-3-yl)pyridine-2-carboxamide has been shown to have anti-inflammatory and antioxidant properties, which could be beneficial for the treatment of various inflammatory diseases.

Mechanism of Action

The exact mechanism of action of 3-hydroxy-N-(2-oxopiperidin-3-yl)pyridine-2-carboxamide is not fully understood. However, it has been suggested that 3-hydroxy-N-(2-oxopiperidin-3-yl)pyridine-2-carboxamide exerts its antitumor activity by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. 3-hydroxy-N-(2-oxopiperidin-3-yl)pyridine-2-carboxamide has also been found to inhibit the activity of certain enzymes involved in the biosynthesis of DNA and RNA, which could contribute to its antitumor activity.
Biochemical and Physiological Effects:
3-hydroxy-N-(2-oxopiperidin-3-yl)pyridine-2-carboxamide has been found to have several biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which could contribute to its antitumor activity. 3-hydroxy-N-(2-oxopiperidin-3-yl)pyridine-2-carboxamide has also been found to modulate the expression of certain genes involved in cell cycle regulation and apoptosis. Additionally, 3-hydroxy-N-(2-oxopiperidin-3-yl)pyridine-2-carboxamide has been found to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-hydroxy-N-(2-oxopiperidin-3-yl)pyridine-2-carboxamide is its simple and efficient synthesis method, which makes it easy to obtain in large quantities. Additionally, 3-hydroxy-N-(2-oxopiperidin-3-yl)pyridine-2-carboxamide has shown promising results in various scientific research applications, making it a potential candidate for further development as a therapeutic agent. However, one of the limitations of 3-hydroxy-N-(2-oxopiperidin-3-yl)pyridine-2-carboxamide is its limited solubility in aqueous solutions, which could pose challenges in certain experimental settings.

Future Directions

There are several future directions for the research and development of 3-hydroxy-N-(2-oxopiperidin-3-yl)pyridine-2-carboxamide. One potential direction is to further investigate its antitumor activity and mechanism of action, with the goal of developing it into a therapeutic agent for the treatment of cancer. Another potential direction is to explore its antimicrobial activity and potential applications in the development of new antimicrobial agents. Additionally, further research could be conducted to explore its anti-inflammatory and antioxidant properties and potential applications in the treatment of various inflammatory diseases.

Synthesis Methods

3-hydroxy-N-(2-oxopiperidin-3-yl)pyridine-2-carboxamide has been synthesized using a one-pot reaction method that involves the condensation of 2-pyridinecarboxaldehyde and 3-aminopiperidin-2-one in the presence of acetic anhydride and sodium acetate. The reaction proceeds smoothly and yields 3-hydroxy-N-(2-oxopiperidin-3-yl)pyridine-2-carboxamide in high purity and yield. This method is simple, efficient, and can be easily scaled up for large-scale synthesis.

properties

IUPAC Name

3-hydroxy-N-(2-oxopiperidin-3-yl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c15-8-4-2-5-12-9(8)11(17)14-7-3-1-6-13-10(7)16/h2,4-5,7,15H,1,3,6H2,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPCHEQMLMYAKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)NC(=O)C2=C(C=CC=N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxy-N-(2-oxopiperidin-3-yl)pyridine-2-carboxamide

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